(S)-HexylHIBO
Übersicht
Beschreibung
(S)-HexylHIBO, also known as (S)-2-(4-fluorophenyl)-6-[(hydroxyimino)methyl]-2,3-dihydro-1H-inden-5-ol, is a selective α7 nicotinic acetylcholine receptor (nAChR) agonist. It has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer’s disease, schizophrenia, and epilepsy.
Wirkmechanismus
(S)-HexylHIBO selectively activates the α7 nAChR, which is a ligand-gated ion channel expressed in the central nervous system. Activation of the α7 nAChR leads to the influx of calcium ions into the cell, which triggers downstream signaling pathways that are involved in cognitive function, memory, and synaptic plasticity.
Biochemische Und Physiologische Effekte
(S)-HexylHIBO has been shown to improve cognitive function and memory in animal models of Alzheimer’s disease and schizophrenia. Additionally, (S)-HexylHIBO has been shown to have anticonvulsant properties in animal models of epilepsy. These effects are thought to be mediated by the activation of the α7 nAChR, which leads to the influx of calcium ions into the cell and triggers downstream signaling pathways that are involved in cognitive function, memory, and synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (S)-HexylHIBO in lab experiments is its selectivity for the α7 nAChR. This allows researchers to specifically target this receptor and study its effects on cognitive function, memory, and synaptic plasticity. However, one limitation of using (S)-HexylHIBO is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of (S)-HexylHIBO. One area of interest is its potential therapeutic applications in neurological disorders such as Alzheimer’s disease, schizophrenia, and epilepsy. Additionally, further research is needed to better understand the mechanism of action of (S)-HexylHIBO and its downstream signaling pathways. Finally, there is potential for the development of new α7 nAChR agonists based on the structure of (S)-HexylHIBO, which could have improved pharmacological properties and therapeutic potential.
Wissenschaftliche Forschungsanwendungen
(S)-HexylHIBO has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer’s disease, schizophrenia, and epilepsy. It has been shown to improve cognitive function and memory in animal models of Alzheimer’s disease and schizophrenia. Additionally, (S)-HexylHIBO has been shown to have anticonvulsant properties in animal models of epilepsy.
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(4-hexyl-3-oxo-1,2-oxazol-5-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-2-3-4-5-6-8-10(18-14-11(8)15)7-9(13)12(16)17/h9H,2-7,13H2,1H3,(H,14,15)(H,16,17)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJBLHIYOWSQDJ-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(ONC1=O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC1=C(ONC1=O)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424989 | |
Record name | (S)-HexylHIBO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-HexylHIBO | |
CAS RN |
334887-48-8 | |
Record name | (S)-HexylHIBO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.